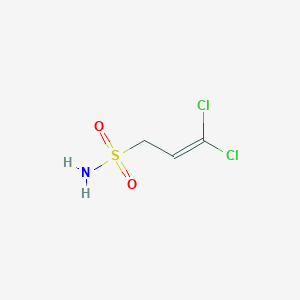

3,3-Dichloroprop-2-ene-1-sulfonamide

Description

3,3-Dichloroprop-2-ene-1-sulfonamide (CAS: 29671-77-0) is a chlorinated sulfonamide derivative with the molecular formula C₃H₃Cl₃NO₂S and a molecular weight of 209.5 g/mol . It is characterized by two chlorine atoms at the 3-position of the propene backbone and a sulfonamide functional group. This compound is primarily utilized as a versatile small-molecule scaffold in synthetic chemistry and pharmaceutical research due to its reactive double bond and sulfonamide moiety, which enable diverse chemical modifications .

Properties

IUPAC Name |

3,3-dichloroprop-2-ene-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl2NO2S/c4-3(5)1-2-9(6,7)8/h1H,2H2,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTRMVUATQPCQNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=C(Cl)Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dichloroprop-2-ene-1-sulfonamide typically involves the reaction of 3,3-dichloropropene with a sulfonamide derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3,3-Dichloroprop-2-ene-1-sulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols.

Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.

Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

Addition Reactions: Reagents such as halogens (e.g., chlorine, bromine) or hydrogen halides (e.g., hydrochloric acid) are used. The reactions are usually conducted at room temperature or slightly elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are employed under controlled conditions.

Major Products Formed

Substitution Reactions: The major products are substituted derivatives of this compound, where the chlorine atoms are replaced by other functional groups.

Addition Reactions: The products are typically addition compounds where the double bond is saturated with the added electrophiles.

Oxidation and Reduction Reactions: The products vary depending on the specific oxidizing or reducing agents used, leading to different oxidation states of the sulfonamide group.

Scientific Research Applications

Organic Synthesis

The compound serves as a reagent in organic synthesis, facilitating the preparation of various derivatives and intermediates. Its electrophilic nature allows it to react with nucleophiles in diverse chemical reactions .

Biological Activities

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Properties : Studies have shown its effectiveness against several bacterial strains, suggesting potential use as an antimicrobial agent .

- Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it has been noted to significantly inhibit cell proliferation in human breast cancer cells .

Pharmacological Properties

The pharmacological profile of this compound includes:

- Cytotoxic Activity : It has been observed to reduce tumor size in xenograft models of breast cancer significantly .

- Anti-inflammatory Effects : In murine models induced by lipopolysaccharides (LPS), it effectively reduced inflammatory markers such as TNF-alpha and IL-6 .

Case Study 1: Breast Cancer Model

In preclinical studies involving xenograft models of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. This suggests its potential as a therapeutic agent in oncology.

Case Study 2: Inflammation Model

In a murine model of inflammation induced by LPS, administration of the compound led to a marked decrease in pro-inflammatory cytokines. This highlights its possible application in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 3,3-Dichloroprop-2-ene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison

| Compound Name | CAS Number | Molecular Formula | Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | 29671-77-0 | C₃H₃Cl₃NO₂S | Dichloro-alkene, sulfonamide | 209.5 |

| 3-Chloroprop-2-ene-1-sulfonamide | 152498-38-9 | C₃H₆ClNO₂S | Monochloro-alkene, sulfonamide | 155.6 |

| Sodium 2-methylprop-2-ene-1-sulphonate | 1561-92-8 | C₄H₅NaO₃S | Alkene, sulfonate, sodium counterion | 148.1 (free acid) |

| Dipotassium 7-hydroxynaphthalene-1,3-disulphonate | 842-18-2 | C₁₀H₆K₂O₇S₂ | Naphthalene, disulphonate, hydroxyl | 368.4 |

Key Observations :

- Chlorination Pattern : this compound has two chlorine atoms on the alkene backbone, enhancing its electrophilicity compared to the single-chlorine analog, 3-Chloroprop-2-ene-1-sulfonamide .

- Functional Groups : The sulfonamide group in this compound distinguishes it from sulfonate derivatives (e.g., Sodium 2-methylprop-2-ene-1-sulphonate), which lack the amide nitrogen and instead feature a sulfonic acid salt .

- Aromaticity : Dipotassium 7-hydroxynaphthalene-1,3-disulphonate incorporates a naphthalene ring, conferring aromatic stability and UV absorption properties absent in aliphatic sulfonamides .

Physicochemical Properties

Table 2: Property Comparison

Key Findings :

- The dichloro substitution in this compound increases its electrophilic character, making it more reactive toward nucleophiles compared to its mono-chloro counterpart .

- Sodium 2-methylprop-2-ene-1-sulphonate exhibits superior aqueous solubility due to its ionic nature, whereas sulfonamides like this compound are typically soluble in organic solvents .

Biological Activity

3,3-Dichloroprop-2-ene-1-sulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a sulfonamide group, which is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis.

Antimicrobial Activity

Research has demonstrated that sulfonamides exhibit significant antimicrobial properties. The mechanism primarily involves the inhibition of the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 150 |

| Escherichia coli | 200 |

| Pseudomonas aeruginosa | 180 |

The results indicated that while the compound showed some activity against these strains, it was less potent compared to traditional antibiotics like ciprofloxacin .

Anticancer Activity

Sulfonamides have also been investigated for their anticancer properties. The ability of this compound to induce apoptosis in cancer cells has been a focal point of research.

The compound may exert its anticancer effects through the following mechanisms:

- Inhibition of Carbonic Anhydrase : This enzyme is often overexpressed in tumors; inhibition can lead to reduced tumor growth.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can trigger apoptosis in cancer cells.

Research Findings

A study conducted on human cancer cell lines showed that treatment with this compound resulted in:

- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.

- Apoptotic Markers : Increased expression of caspase-3 and PARP cleavage was noted, indicating apoptosis induction.

| Concentration (μM) | Cell Viability (%) | Caspase-3 Activity (fold increase) |

|---|---|---|

| 10 | 85 | 1.5 |

| 25 | 60 | 2.0 |

| 50 | 30 | 4.0 |

These findings suggest that the compound has promising potential as an anticancer agent .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, research indicates that sulfonamides may possess antioxidant activity. This is crucial for mitigating oxidative stress-related cellular damage.

Evaluation Method

The antioxidant capacity was assessed using the DPPH radical scavenging assay. Results showed that:

- The compound exhibited moderate scavenging activity with an IC50 value around 0.75 mM.

This suggests that while not as potent as some established antioxidants, it still contributes to reducing oxidative stress .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3,3-Dichloroprop-2-ene-1-sulfonamide to improve yield and purity under varying reaction conditions?

- Methodological Answer :

- Use reflux conditions with controlled stoichiometric ratios of sulfonating agents (e.g., chlorosulfonic acid) and propene derivatives.

- Monitor reaction progress via thin-layer chromatography (TLC) and adjust temperature gradients to minimize side reactions (e.g., dihalogenation).

- Purify via recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) to isolate the sulfonamide product.

- Validate purity using HPLC with ion-pair chromatography (e.g., sodium 1-decanesulfonate as a mobile phase additive) to detect impurities at <0.1% .

Q. What analytical techniques are most reliable for characterizing this compound’s structural and functional properties?

- Methodological Answer :

- IR Spectroscopy : Identify sulfonamide S=O stretching (1150–1350 cm⁻¹) and C-Cl vibrations (550–750 cm⁻¹) .

- NMR : Use ¹H and ¹³C NMR to confirm allylic proton environments (δ 5.5–6.5 ppm) and chlorine-substituted carbons (δ 100–120 ppm) .

- Mass Spectrometry : Detect molecular ion peaks (e.g., m/z 212 for [M+H]⁺) and fragmentation patterns to confirm stability .

Q. How can researchers assess the compound’s stability under different storage conditions (e.g., light, humidity)?

- Methodological Answer :

- Conduct accelerated stability studies using ICH guidelines:

- Expose samples to 40°C/75% RH for 6 months.

- Analyze degradation products via HPLC-MS to identify hydrolytic or oxidative pathways.

- Use UV-Vis spectroscopy to monitor absorbance changes in sulfonamide groups (λ = 260–280 nm) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound?

- Methodological Answer :

- Perform variable-temperature NMR to distinguish dynamic effects (e.g., rotational barriers) from structural isomers.

- Validate with DFT calculations (e.g., Gaussian09) to model electronic environments and compare predicted/observed chemical shifts .

- Cross-reference with X-ray crystallography to confirm bond angles and spatial arrangement of chlorine substituents .

Q. How can computational modeling (e.g., DFT, MD) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Use DFT to calculate frontier molecular orbitals (HOMO-LUMO gaps) and identify reactive sites.

- Simulate transition states for SN2 mechanisms using solvent models (e.g., PCM for polar aprotic solvents).

- Compare with experimental kinetics (e.g., rate constants from UV-Vis quenching assays) .

Q. What experimental designs minimize synthetic byproducts (e.g., dihalogenated analogs) during sulfonamide formation?

- Methodological Answer :

- Employ flow chemistry to control reaction exothermicity and reduce side-product formation.

- Optimize protecting groups for the propene backbone (e.g., tert-butyldimethylsilyl ethers) to sterically hinder over-chlorination.

- Use GC-MS headspace analysis to monitor volatile byproducts in real-time .

Q. How do crystal packing interactions (e.g., halogen bonding) influence the solid-state properties of this compound?

- Methodological Answer :

- Perform single-crystal X-ray diffraction to analyze Cl···S and Cl···π interactions.

- Calculate Hirshfeld surfaces to quantify intermolecular contacts.

- Correlate with thermal analysis (DSC/TGA) to assess melting points and phase transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.